

4-Ethynylbenzaldehyde FT-IR and mass spectrometry data

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Compound of Interest

Compound Name: 4-Ethynylbenzaldehyde

Cat. No.: B1303622

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Physicochemical Properties of 4-Ethynylbenzaldehyde

4-Ethynylbenzaldehyde is an aromatic aldehyde with a terminal alkyne group. These functional groups give rise to characteristic signals in both FT-IR and mass spectra, which are crucial for its identification and characterization.

Property	Value	Reference
Molecular Formula	C ₉ H ₆ O	[1] [2] [3] [4]
Molecular Weight	130.14 g/mol	[1] [4]
CAS Number	63697-96-1	[1] [2] [3] [4]
Appearance	Solid	
Melting Point	89-93 °C	

FT-IR Spectroscopic Data

The FT-IR spectrum of **4-Ethynylbenzaldehyde** is characterized by the vibrational frequencies of its principal functional groups: the aromatic ring, the aldehyde, and the terminal alkyne.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode	Intensity
~3300	≡C-H	Stretch	Strong, Sharp
3100-3000	Ar-H	Stretch	Medium
2830-2695	O=C-H	Stretch (Fermi Resonance Doublet)	Medium, Sharp
~2100	C≡C	Stretch	Medium, Sharp
1710-1685	C=O	Stretch (conjugated)	Strong
1600-1475	C=C	Aromatic Ring Stretch	Medium
900-600	Ar-H	Out-of-plane Bend	Strong

Note: The exact peak positions can vary slightly depending on the sample preparation and the specific instrument used.[5][6] The conjugation of the aldehyde to the aromatic ring shifts the C=O stretching frequency to a lower wavenumber compared to saturated aliphatic aldehydes. [5][6] The aldehydic C-H stretch typically appears as a characteristic doublet due to Fermi resonance.[7]

Mass Spectrometry Data

Electron Ionization Mass Spectrometry (EI-MS) of **4-Ethynylbenzaldehyde** provides information about its molecular weight and the stability of its fragments. Aromatic compounds typically show a prominent molecular ion peak.[8]

m/z	Ion	Fragmentation	Relative Abundance
130	$[M]^+$	Molecular Ion	High
129	$[M-H]^+$	Loss of a hydrogen radical from the aldehyde	High
101	$[M-CHO]^+$	Loss of the formyl radical	Medium
75	$[C_6H_3]^+$	Further fragmentation of the aromatic ring	Medium

Note: The relative abundances are estimates and can vary based on the ionization energy and the mass spectrometer used. The fragmentation pattern is characteristic of aromatic aldehydes, with the primary losses being a hydrogen atom and the formyl group.[\[8\]](#)[\[9\]](#)

Experimental Protocols

The following are generalized protocols for acquiring FT-IR and mass spectrometry data for a solid sample like **4-Ethynylbenzaldehyde**.

FT-IR Spectroscopy using Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance is a common sampling technique for obtaining FT-IR spectra of solid and liquid samples with minimal preparation.[\[10\]](#)

Materials:

- FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
- **4-Ethynylbenzaldehyde** sample
- Spatula
- Solvent for cleaning (e.g., isopropanol or ethanol)

- Lint-free wipes

Procedure:

- **Background Spectrum:** Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor).
- **Sample Application:** Place a small amount of the **4-Ethynylbenzaldehyde** powder onto the ATR crystal using a clean spatula, ensuring complete coverage of the crystal surface.
- **Apply Pressure:** Use the pressure clamp to ensure firm and even contact between the sample and the crystal.
- **Sample Spectrum Acquisition:** Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.
- **Cleaning:** After analysis, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.

Materials:

- GC-MS system with an Electron Ionization (EI) source
- Helium carrier gas (high purity)
- Volatile solvent (e.g., dichloromethane or ethyl acetate)
- 2 mL autosampler vial with a screw cap and septum
- Microsyringe

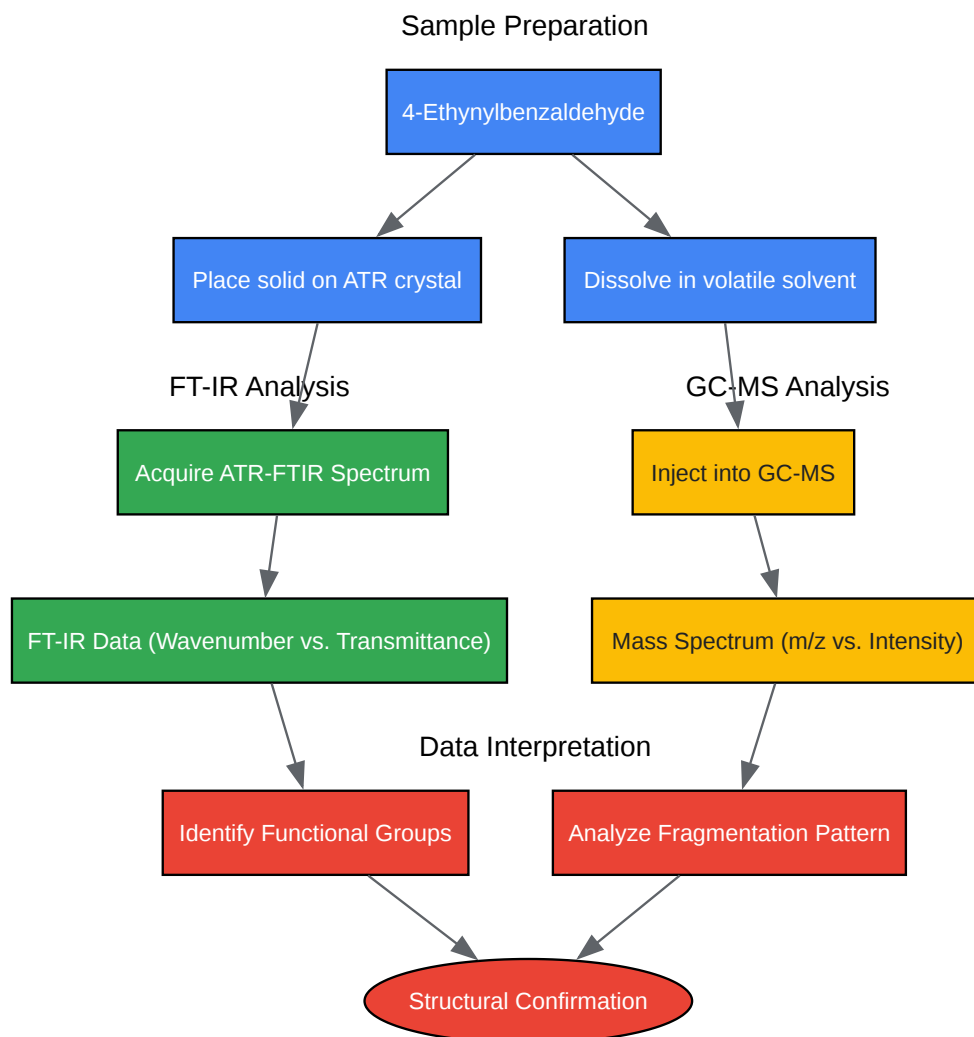
Procedure:

- Sample Preparation: Prepare a dilute solution of **4-Ethynylbenzaldehyde** (approximately 1 mg/mL) in a volatile organic solvent.[\[11\]](#)
- GC-MS Method Setup:
 - Injector: Set the injector temperature to 250 °C in splitless mode.
 - GC Column: Use a standard nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm i.d. x 0.25 µm film thickness).
 - Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp at 10 °C/min to 250 °C.
 - Hold at 250 °C for 5 minutes.
 - Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[\[12\]](#)[\[13\]](#)
 - Mass Range: Scan from m/z 35 to 400.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
- Injection: Inject 1 µL of the prepared sample into the GC-MS system.
- Data Analysis: Identify the peak corresponding to **4-Ethynylbenzaldehyde** in the total ion chromatogram and analyze its mass spectrum. Compare the obtained spectrum with a library database for confirmation.

Visualizations

The following diagrams illustrate the analytical workflow and the interpretation of the spectroscopic data.

General Workflow for Spectroscopic Analysis

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Caption: General workflow for FT-IR and GC-MS analysis.

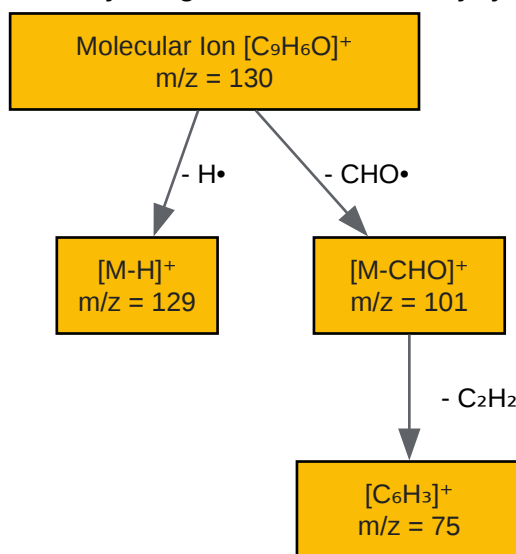
FT-IR Spectrum Interpretation for 4-Ethynylbenzaldehyde

4-Ethynylbenzaldehyde Structure

Characteristic Vibrational Modes

≡C-H Stretch (~3300 cm ⁻¹)	Ar-H Stretch (3100-3000 cm ⁻¹)	O=C-H Stretch (2830-2695 cm ⁻¹)	C≡C Stretch (~2100 cm ⁻¹)	C=O Stretch (1710-1685 cm ⁻¹)	C=C Ring Stretch (1600-1475 cm ⁻¹)
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Mass Spectrometry Fragmentation of 4-Ethynylbenzaldehyde



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